molecular formula C18H23N3O B12270819 2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine

2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B12270819
M. Wt: 297.4 g/mol
InChI Key: KBLQWMZQVWYKQW-UHFFFAOYSA-N
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Description

2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl chloride with piperidine to form 1-[(4-methylphenyl)methyl]piperidine. This intermediate is then reacted with pyrazine-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The piperidine moiety is known to enhance the compound’s ability to cross cell membranes, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a piperidine moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

2-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methoxy]pyrazine

InChI

InChI=1S/C18H23N3O/c1-15-2-4-16(5-3-15)13-21-10-6-17(7-11-21)14-22-18-12-19-8-9-20-18/h2-5,8-9,12,17H,6-7,10-11,13-14H2,1H3

InChI Key

KBLQWMZQVWYKQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)COC3=NC=CN=C3

Origin of Product

United States

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